molecular formula C13H16O3 B8704207 Methyl 4-(3-methylbut-2-enyloxy)benzoate

Methyl 4-(3-methylbut-2-enyloxy)benzoate

Cat. No. B8704207
M. Wt: 220.26 g/mol
InChI Key: LUAUIYBECKQFQY-UHFFFAOYSA-N
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Patent
US08748462B2

Procedure details

A mixture of 4-hydroxybenzoic acid, methyl ester (17.0 mL, 66 mmol) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA), 1-bromo-3-methylbut-2-ene (12.0 g, 79 mmol) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) and potassium carbonate (23.0 g, 164 mmol) in DMSO (25 mL) was stirred at room temperature for 24 hours. EtOAc (150 mL) was added, and the mixture was washed with water (25×3 mL) and brine (25×2 mL) and dried over MgSO4. The solvent was removed, and the product was purified by CombiFlash® silica gel column chromatography, eluent with hexane/EtOAc, 90/10 to give T45.1 (12.0 g, yield 83%). 1H NMR (500 MHz, CDCl3) δ ppm 7.99 (2H, d, J=8.8 Hz), 6.92 (2H, d, J=8.8 Hz), 5.42-5.58 (1H, m), 4.57 (2H, d, J=6.8 Hz), 3.89 (3H, s), 1.81 (3H, s), 1.76 (3H, s).
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.Br[CH2:13][CH:14]=[C:15]([CH3:17])[CH3:16].C(=O)([O-])[O-].[K+].[K+].CCOC(C)=O>CS(C)=O>[CH3:16][C:15]([CH3:17])=[CH:14][CH2:13][O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
17 mL
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
BrCC=C(C)C
Step Three
Name
Quantity
23 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with water (25×3 mL) and brine (25×2 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the product was purified by CombiFlash® silica gel column chromatography, eluent with hexane/EtOAc, 90/10
CUSTOM
Type
CUSTOM
Details
to give T45.1 (12.0 g, yield 83%)

Outcomes

Product
Name
Type
Smiles
CC(=CCOC1=CC=C(C(=O)OC)C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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